molecular formula C23H22N4O4S2 B2496688 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895003-19-7

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2496688
CAS No.: 895003-19-7
M. Wt: 482.57
InChI Key: JDKXLEWDCIMVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified by its IUPAC name, features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position. The benzamide nitrogen is further modified with a 4-methoxy-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl substituent. Its molecular formula is C24H24N4O4S2, with a molecular weight of 496.61 g/mol . The compound’s stereo-specificity is achiral, simplifying synthetic routes .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-26(2)33(29,30)18-11-9-17(10-12-18)22(28)27(15-16-6-5-13-24-14-16)23-25-21-19(31-3)7-4-8-20(21)32-23/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKXLEWDCIMVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactionsThe methoxy-benzothiazolyl and pyridinylmethyl groups are then introduced via nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

  • 4-(Diethylsulfamoyl)-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Benzamide (): Replacing the dimethylsulfamoyl group with a diethylsulfamoyl moiety increases lipophilicity (predicted logP ~4.5–5.0) due to the larger alkyl chains.
  • 4-Cyano-N-(4-Methoxy-1,3-Benzothiazol-2-yl)-N-[(Pyridin-3-yl)Methyl]Benzamide (): Substituting dimethylsulfamoyl with a cyano group reduces molecular weight to 400.46 g/mol (C22H16N4O2S) and logP to ~3.3. The cyano group enhances electron-withdrawing effects, which may influence receptor binding .

Modifications on the Benzothiazole Ring

  • The molecular weight decreases slightly to 493.00 g/mol (C23H21ClN4O3S2), and logP rises marginally (~4.1) .
  • 4-Methoxy-7-Methyl-1,3-Benzothiazol-2-yl Analog ():
    Introducing a methyl group at the 7-position (Compound G856-7067) increases steric bulk, which may hinder interactions with hydrophobic binding pockets. The molecular weight remains comparable (496.61 g/mol ) .

Sulfamoyl Group Derivatives

  • 4-[Butyl(Methyl)Sulfamoyl]-N-(3-Ethyl-4-Methoxy-1,3-Benzothiazol-2-ylidene)Benzamide ():
    The butyl-methyl sulfamoyl group introduces greater hydrophobicity (logP ~5.0) and a molecular weight of 513.67 g/mol (C26H29N3O4S2). The ethyl group on the benzothiazole ring may enhance conformational flexibility .
  • 4-(N,N-Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide ():
    The nitro-phenyl-thiazole substituent introduces strong electron-withdrawing effects, reducing solubility (logSw ~-4.5) and increasing molecular weight to 528.59 g/mol (C23H24N4O5S2) .

Biological Activity

4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound with a unique structural arrangement that includes a benzamide core, a dimethylsulfamoyl group, and a methoxy-substituted benzothiazole moiety. This configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical research.

Antimicrobial Properties

Research indicates that 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. The mechanism of action likely involves interaction with specific enzymes or receptors that are crucial for bacterial survival and replication.

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

The biological activity of this compound may be attributed to its ability to interact with molecular targets such as enzymes or receptors. It is hypothesized that the dimethylsulfamoyl group plays a critical role in enhancing the compound's affinity for these targets, thus modulating their activity and influencing various biological pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various benzamide derivatives, 4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, suggesting strong antimicrobial potential.

Study 2: Anticancer Activity

Another study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), accompanied by an increase in apoptotic markers such as cleaved caspase-3 and PARP .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli16 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.